
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is a polycyclic aromatic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes multiple fused rings and hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of carbazole in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. This process results in the reduction of the aromatic rings, leading to the formation of the octahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carbazole derivatives with ketone or aldehyde functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Carbazole derivatives with various substituents, depending on the reagents used.
科学的研究の応用
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism of action of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A similar compound with a hexahydro structure and a p-tolyl substituent.
3a,4,4a,5,8,8a,9,9a-octahydro-4,95,8-dimethano-1H-benz[f]indene: Another polycyclic compound with a similar hydrogenated structure.
Uniqueness
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is unique due to its specific hydrogenation pattern and the resulting chemical properties. Its structure provides a balance between aromaticity and saturation, making it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
67262-18-4 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
2,3,4,4a,4b,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,9-13H,2,4,6,8H2 |
InChIキー |
SHQAGYRIWMHMRU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3C=CC=CC3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



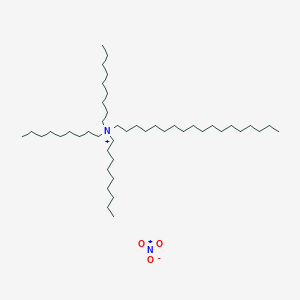
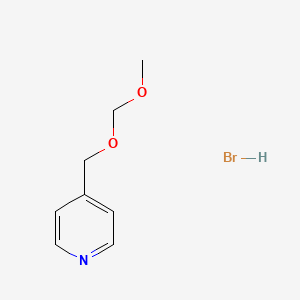

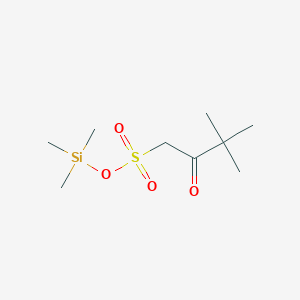
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
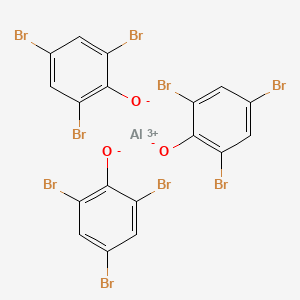
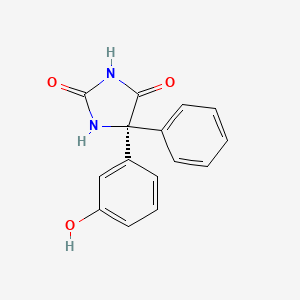
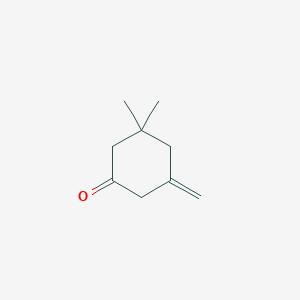
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)
![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
